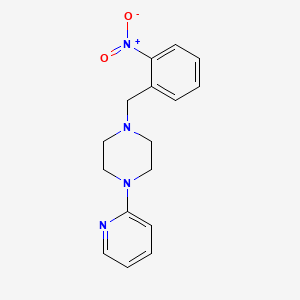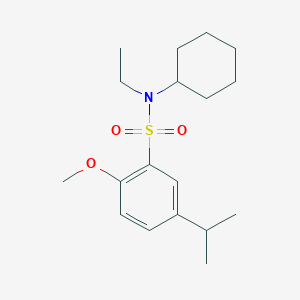
3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one, also known as CEM, is a synthetic compound that belongs to the class of coumarin derivatives. CEM has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has also been found to interact with various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt pathway. Moreover, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has been shown to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its various biological activities, which makes it a promising candidate for drug development. However, there are also some limitations associated with the use of 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one in lab experiments. For example, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Moreover, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one. Second, studies are needed to investigate the pharmacokinetics and toxicity of 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one in vivo. Third, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one can be further modified to enhance its biological activities and improve its pharmacokinetic properties. Fourth, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one can be used as a lead compound for drug development in various therapeutic areas, such as inflammation and cancer. Finally, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one can be used as a tool compound to study various signaling pathways and enzyme activities.
Synthesemethoden
The synthesis of 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one involves the condensation of 4-methyl-7-hydroxychromone with ethyl 3-chloro- propionate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as acetone or ethanol, at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its various biological activities. In vitro studies have shown that 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has also been found to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 3-chloro-7-ethoxy-4-methyl-2H-chromen-2-one has been shown to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
3-chloro-7-ethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-15-8-4-5-9-7(2)11(13)12(14)16-10(9)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFBBWNLNSARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976400 |
Source


|
| Record name | 3-Chloro-7-ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6094-14-0 |
Source


|
| Record name | 3-Chloro-7-ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)

![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
